An In-depth Technical Guide to 3-Methylcyclohex-2-en-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Methylcyclohex-2-en-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of 3-Methylcyclohex-2-en-1-ol. The information is intended to support research and development activities in the fields of chemistry and drug development.
Chemical and Physical Properties
3-Methylcyclohex-2-en-1-ol is a cyclic alcohol that exists as a colorless liquid. It is recognized for its role as an anti-aggregative pheromone in certain species of beetles.[1][2][3] The key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [4][5][6] |
| Molecular Weight | 112.17 g/mol | [4][5][7] |
| CAS Number | 21378-21-2, 54423-21-1 | [4][5][7] |
| Boiling Point | 56 °C at 1 mmHg | [6][7] |
| Density | 0.946 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.484 | [6][7] |
| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |
| Solubility | Data not readily available, but expected to be slightly soluble in water and soluble in organic solvents. | |
| Appearance | Colorless liquid |
Chemical Structure and Stereoisomerism
3-Methylcyclohex-2-en-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C1). Consequently, it can exist as a pair of enantiomers, (R)-3-methylcyclohex-2-en-1-ol and (S)-3-methylcyclohex-2-en-1-ol. The presence of the double bond also introduces geometric considerations, although in this cyclic system, the configuration is fixed. The IUPAC name for the specific enantiomer, when known, will include the stereochemical descriptor.[8] The structure is depicted below:
Caption: Chemical structure of 3-Methylcyclohex-2-en-1-ol.
The conformational analysis of the cyclohexene (B86901) ring is dictated by the sp² hybridized carbons of the double bond, leading to a half-chair or sofa conformation as the most stable arrangement. The substituents (methyl and hydroxyl groups) can adopt pseudo-axial or pseudo-equatorial positions, influencing the overall stability and reactivity of the molecule.
Experimental Protocols
Synthesis of 3-Methylcyclohex-2-en-1-ol
A common and efficient method for the synthesis of 3-Methylcyclohex-2-en-1-ol is the reduction of 3-methylcyclohex-2-en-1-one.
Experimental Workflow: Synthesis of 3-Methylcyclohex-2-en-1-ol
Caption: Workflow for the synthesis of 3-Methylcyclohex-2-en-1-ol.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3-methylcyclohex-2-en-1-one in anhydrous diethyl ether.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether to the stirred solution.
-
Quenching and Work-up: After the addition is complete, continue stirring at 0 °C for a short period. Cautiously add moist ether to quench the excess LiAlH₄.
-
Isolation: Filter the resulting precipitate and wash the filtrate with a saturated aqueous solution of sodium chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.
-
Purification: Purify the crude product by vacuum distillation to yield pure 3-Methylcyclohex-2-en-1-ol.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Methylcyclohex-2-en-1-ol provides characteristic signals for the different protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.4 | br s | 1H | Vinylic proton (-CH=) |
| ~4.1 | br s | 1H | Proton on the carbon bearing the hydroxyl group (-CH-OH) |
| ~2.0 | m | 2H | Allylic protons (-CH₂-C=) |
| ~1.9 | m | 2H | Methylene protons adjacent to the -CH-OH group (-CH₂-CHOH) |
| ~1.7 | s | 3H | Methyl protons (-CH₃) |
| ~1.6 | m | 1H | Hydroxyl proton (-OH) |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary vinylic carbon (-C(CH₃)=) |
| ~125 | Vinylic carbon (-CH=) |
| ~68 | Carbon bearing the hydroxyl group (-CH-OH) |
| ~31 | Methylene carbon |
| ~30 | Methylene carbon |
| ~24 | Methylene carbon |
| ~22 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of 3-Methylcyclohex-2-en-1-ol will exhibit characteristic absorption bands for the hydroxyl and alkene functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~3020 | Medium | =C-H stretch (vinylic C-H) |
| ~2930, 2860 | Strong | C-H stretch (aliphatic C-H) |
| ~1660 | Medium | C=C stretch (alkene) |
| ~1050 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 3-Methylcyclohex-2-en-1-ol will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will be characteristic of a cyclic allylic alcohol.
| m/z | Relative Intensity | Possible Fragment |
| 112 | Moderate | [C₇H₁₂O]⁺ (Molecular Ion) |
| 97 | Moderate | [M - CH₃]⁺ |
| 94 | Moderate | [M - H₂O]⁺ |
| 84 | Strong | Retro-Diels-Alder fragmentation |
| 79 | Moderate | [C₆H₇]⁺ |
Reactions
3-Methylcyclohex-2-en-1-ol undergoes typical reactions of a secondary allylic alcohol.
Oxidation
Oxidation of 3-Methylcyclohex-2-en-1-ol with common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation will yield the corresponding α,β-unsaturated ketone, 3-methylcyclohex-2-en-1-one.
Logical Relationship: Oxidation of 3-Methylcyclohex-2-en-1-ol
Caption: Oxidation reaction of 3-Methylcyclohex-2-en-1-ol.
Esterification
Esterification with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) in the presence of an acid catalyst will form the corresponding ester.
Experimental Protocol for a Representative Esterification:
-
Reaction Setup: In a round-bottomed flask, combine 3-Methylcyclohex-2-en-1-ol, a slight excess of acetic anhydride, and a catalytic amount of sulfuric acid.
-
Reaction: Heat the mixture under reflux for a specified period.
-
Work-up: Cool the reaction mixture and pour it into cold water. Extract the product with diethyl ether.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography or distillation.
Safety Information
3-Methylcyclohex-2-en-1-ol is a combustible liquid.[4][6] Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of fire, use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Users should consult relevant safety data sheets (SDS) and other technical resources before handling or using this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Methyl-2-cyclohexen-1-one | C7H10O | CID 14511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 3-Methyl-2-cyclohexen-1-ol 96 21378-21-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. 3-Methyl-2-cyclohexen-1-one - Safety Data Sheet [chemicalbook.com]
- 8. (1S)-3-methylcyclohex-2-en-1-ol | C7H12O | CID 11007852 - PubChem [pubchem.ncbi.nlm.nih.gov]
